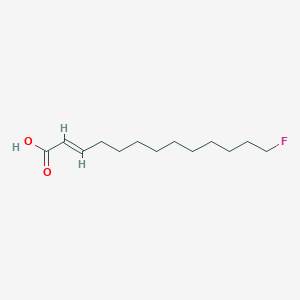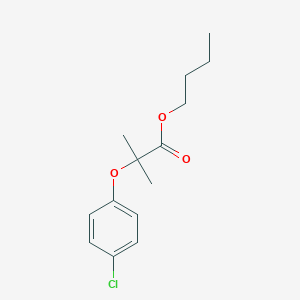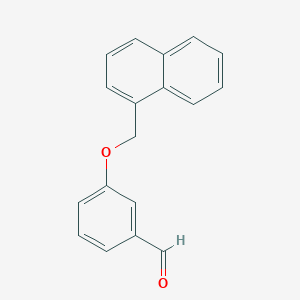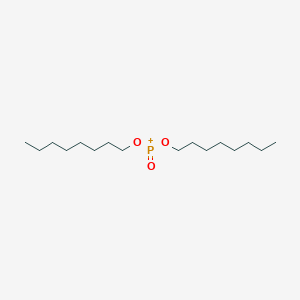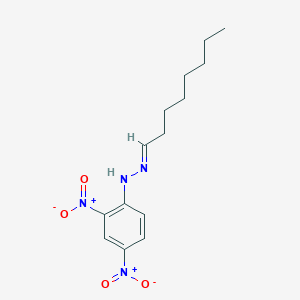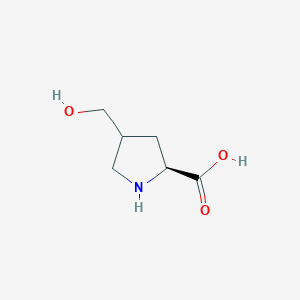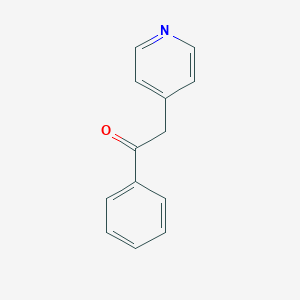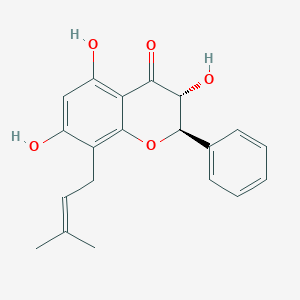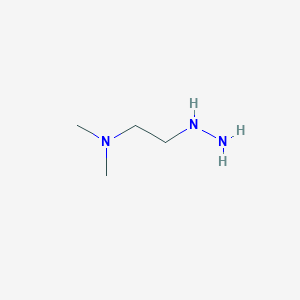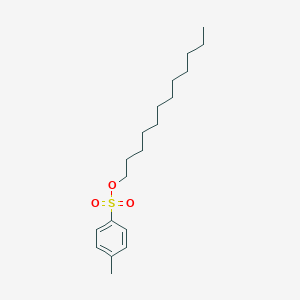
Benzenesulfonic acid, 4-methyl-, dodecyl ester
Vue d'ensemble
Description
Benzenesulfonic acid, 4-methyl-, dodecyl ester is a chemical compound that is likely to be an ester derived from benzenesulfonic acid where a dodecyl group is attached to the benzene ring through an ester linkage. While the specific compound is not directly studied in the provided papers, related compounds and their behaviors offer insights into the properties and reactions one might expect from benzenesulfonic acid esters.
Synthesis Analysis
The synthesis of related benzenesulfonic acid esters can be inferred from the study on the catalytic synthesis of benzyl acetate using dodecyl benzenesulfonic acid (DBSA) as an esterification catalyst . The process involves the reaction of an alcohol with an acid in the presence of DBSA under optimized conditions to achieve a high esterification rate. This suggests that benzenesulfonic acid, 4-methyl-, dodecyl ester could potentially be synthesized through a similar esterification process.
Molecular Structure Analysis
The molecular structure of benzenesulfonic acid esters can be complex, as indicated by the vibrational investigation of benzenesulfonic acid methyl ester using various DFT calculations . The study provides insights into the optimized geometries and vibrational frequencies of the sulfonic acid ester, which are crucial for understanding the physical and chemical properties of these molecules. The molecular structure of benzenesulfonic acid, 4-methyl-, dodecyl ester would likely show similar complexity and could be studied using comparable computational methods.
Chemical Reactions Analysis
Chemical reactions involving benzenesulfonic acid derivatives can be diverse. For instance, benzenesulfinic acid adds to quinones in the presence of trifluoroacetic acid, leading to various sulfonylhydroquinones . This indicates that benzenesulfonic acid esters might also participate in addition reactions with electron-deficient compounds. Moreover, the reactivity of p-nitrophenyl esters with surfactants suggests that benzenesulfonic acid esters could also show interesting reactivity patterns in the presence of surfactants or in apolar solvents .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonic acid esters can be influenced by the nature of the substituents on the benzene ring. The study on the structure and phase behavior of benzenesulfonates with alkaline cations shows that the shape of the mesogenic group affects the material's phase behavior, leading to various mesophases . This implies that the physical properties of benzenesulfonic acid, 4-methyl-, dodecyl ester, such as its phase transition temperatures and mesophase structures, would be influenced by the size and shape of the dodecyl and methyl groups.
Applications De Recherche Scientifique
Application
Methyl benzenesulfonate is used for the C-methylation of perbromothiophene to synthesize tribromo-methyl thiophene .
Method of Application
This compound is used in the presence of butyllithium for the methylation process .
Results or Outcomes
The result is the synthesis of tribromo-methyl thiophene .
Benzenesulfonic acid
Application
Salts of benzenesulfonic acid such as sodium benzenesulfonate (Ludigol) and monoethanolamine benzenesulfonate are used as surfactants in laundry detergent .
Method of Application
These salts are added to laundry detergents to improve their cleaning power .
Results or Outcomes
The result is a more effective laundry detergent .
Methyl benzenesulfonate
Application
Methyl benzenesulfonate is used in the nickel-catalyzed methylation of unactivated alkyl halides and acid chlorides to prepare methylated alkanes and ketones .
Method of Application
This compound is used in the presence of nickel for the methylation process .
Results or Outcomes
The result is the synthesis of methylated alkanes and ketones .
Benzenesulfonic acid
Application
Benzenesulfonic acid is used to produce phenol by fusion with sodium hydroxide or hydrolysis of its salts, typically the sodium salt .
Method of Application
This compound is used in the presence of sodium hydroxide for the production of phenol .
Results or Outcomes
The result is the synthesis of phenol .
Methyl benzenesulfonate
Application
Methyl benzenesulfonate is used in the nickel-catalyzed methylation of unactivated alkyl halides and acid chlorides to prepare methylated alkanes and ketones .
Method of Application
This compound is used in the presence of nickel for the methylation process .
Results or Outcomes
The result is the synthesis of methylated alkanes and ketones .
Benzenesulfonic acid
Application
Benzenesulfonic acid is used to produce phenol by fusion with sodium hydroxide or hydrolysis of its salts, typically the sodium salt .
Method of Application
This compound is used in the presence of sodium hydroxide for the production of phenol .
Results or Outcomes
Propriétés
IUPAC Name |
dodecyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O3S/c1-3-4-5-6-7-8-9-10-11-12-17-22-23(20,21)19-15-13-18(2)14-16-19/h13-16H,3-12,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKNLARMWXIVSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064978 | |
| Record name | Benzenesulfonic acid, 4-methyl-, dodecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonic acid, 4-methyl-, dodecyl ester | |
CAS RN |
10157-76-3 | |
| Record name | Dodecyl 4-methylbenzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10157-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonic acid, 4-methyl-, dodecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010157763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-methyl-, dodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 4-methyl-, dodecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

